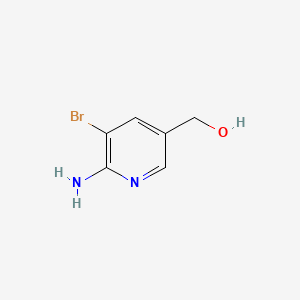

(6-Amino-5-bromopyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-amino-5-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)2-9-6(5)8/h1-2,10H,3H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYLYVGJSXTAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736706 | |

| Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027785-19-8 | |

| Record name | (6-Amino-5-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Amino-5-bromopyridin-3-yl)methanol: A Technical Guide for Advanced Drug Discovery

Executive Summary: (6-Amino-5-bromopyridin-3-yl)methanol is a trifunctional heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique arrangement of an amino group, a bromine atom, and a hydroxymethyl group on a pyridine scaffold offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway, characteristic reactivity, and its strategic application in the development of novel therapeutic agents. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with expert chemical insight to serve as a comprehensive resource for leveraging this valuable intermediate.

Introduction: The Strategic Value of Pyridine Scaffolds in Medicine

The pyridine ring is a privileged scaffold in medicinal chemistry, second only to piperidine as the most common nitrogen-containing heterocycle in pharmaceuticals.[1] This structural motif is present in a multitude of natural products, including nicotinamide (a form of vitamin B3) and pyridoxol (vitamin B6), and is a core component in numerous FDA-approved drugs.[1][2] The nitrogen atom imparts unique electronic properties, influences aqueous solubility, and provides a key point for hydrogen bonding, all of which are critical for molecular recognition and pharmacological activity.

This compound (CAS: 1027785-19-8) emerges as a particularly valuable building block due to its trifunctional nature. This structure allows for orthogonal chemical modifications, enabling chemists to introduce molecular diversity in a controlled, stepwise manner. It is frequently employed in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of diseases, including cancer, viral infections, and neurological disorders.[3] The strategic placement of its functional groups makes it an ideal starting point for constructing libraries of compounds for high-throughput screening and lead optimization.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While basic molecular data are well-established, specific experimental values for properties such as melting point and solubility are not widely reported in peer-reviewed literature and are typically determined on a batch-specific basis by commercial suppliers.

| Property | Value | Source |

| CAS Number | 1027785-19-8 | [3] |

| Molecular Formula | C₆H₇BrN₂O | [3] |

| Molecular Weight | 203.04 g/mol | [3] |

| Appearance | Solid (Typical) | [3] |

| Purity | ≥97.5% (Typical) | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3] |

| Melting Point | Not reported in literature | - |

| Boiling Point | Not reported in literature | - |

| Solubility | Not reported in literature | - |

Proposed Synthesis Protocol

Workflow Diagram: Proposed Synthesis

Caption: Proposed synthetic route for this compound.

Step-by-Step Methodology (Proposed)

Step 1: Fischer Esterification of 6-Aminonicotinic Acid

-

Rationale: The initial step protects the carboxylic acid as an ethyl ester. This is a standard procedure that prevents the acidic proton from interfering with subsequent reactions and increases solubility in organic solvents. The use of a catalytic amount of strong acid like sulfuric acid is a classic and cost-effective method for this transformation.

-

Protocol:

-

To a round-bottom flask, add 6-aminonicotinic acid (1.0 eq).

-

Add absolute ethanol (approx. 10-20 volumes).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 6-aminonicotinate.

-

Step 2: Electrophilic Bromination

-

Rationale: The pyridine ring, activated by the amino group, is susceptible to electrophilic aromatic substitution. The bromine atom is directed ortho to the powerful activating amino group, to the C5 position. N-Bromosuccinimide (NBS) is a common and relatively safe brominating agent for this purpose.

-

Protocol:

-

Dissolve ethyl 6-aminonicotinate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, keeping the temperature below 5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude ethyl 6-amino-5-bromonicotinate, which can be purified by column chromatography.[4]

-

Step 3: Reduction of the Ester to the Primary Alcohol

-

Rationale: The final step is the reduction of the ester functional group to the primary alcohol. Sodium borohydride (NaBH₄) in a protic solvent like ethanol is a mild and selective reagent suitable for this transformation, especially on a laboratory scale.[5] For more challenging reductions, lithium aluminum hydride (LiAlH₄) in an aprotic solvent like THF is a more powerful alternative, although it requires more stringent anhydrous conditions.

-

Protocol (using NaBH₄):

-

Dissolve ethyl 6-amino-5-bromonicotinate (1.0 eq) in ethanol.

-

Cool the solution to 0°C.

-

Add sodium borohydride (2.0-4.0 eq) portion-wise, controlling the effervescence.

-

Stir the reaction at room temperature for 2-12 hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH ~7.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

-

Spectroscopic Characterization

While specific spectra are not publicly available, the following provides the expected spectroscopic signatures for successful identification and characterization of the title compound.

-

¹H NMR:

-

Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), appearing as singlets or narrow doublets due to the substitution pattern. The proton at C2 will likely be downfield of the proton at C4.

-

Hydroxymethyl Protons (CH₂): A singlet around δ 4.5-4.7 ppm.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent (typically δ 5.0-5.5 ppm).

-

Amino Protons (NH₂): A broad singlet in the region of δ 4.5-6.0 ppm.

-

-

¹³C NMR:

-

Six distinct signals are expected.

-

Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine (C5) and the carbon bearing the amino group (C6) will have characteristic shifts.

-

Hydroxymethyl Carbon (CH₂OH): A signal in the aliphatic region, typically around δ 60-65 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad band around 3200-3400 cm⁻¹.

-

N-H Stretch: Two sharp-to-medium bands (symmetric and asymmetric stretching) around 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic): Signals just above 3000 cm⁻¹.

-

C=C and C=N Stretch (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.

-

C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion (M⁺) peaks would be expected at m/z 202 and 204.

-

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional groups, which can often be addressed with orthogonal chemical strategies.

Diagram: Key Reactive Sites

Caption: Reactivity map of this compound.

Reactions at the Amino Group

The primary amino group is a potent nucleophile and can readily undergo:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides. This is often used to protect the amino group or to introduce specific side chains.

-

N-Alkylation: Reaction with alkyl halides, though this can lead to mixtures of mono- and di-alkylated products. Reductive amination is a more controlled alternative.

-

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide variety of other functional groups (e.g., -OH, -CN, -halogens).

Reactions at the Bromo Group

The C-Br bond is the most valuable site for building molecular complexity through carbon-carbon and carbon-heteroatom bond formation:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form a new C-C bond, linking the pyridine core to other aryl or alkyl groups. This is one of the most powerful and widely used reactions in modern drug discovery.[6]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a C-N bond, allowing for the synthesis of more complex substituted aminopyridines.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl substituents.

Reactions at the Hydroxymethyl Group

The primary alcohol offers another handle for modification:

-

Oxidation: Selective oxidation to the corresponding aldehyde using reagents like manganese dioxide (MnO₂) or to the carboxylic acid using stronger oxidants like potassium permanganate (KMnO₄) or Jones reagent.

-

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate (using TsCl) or mesylate (using MsCl), or directly to a halide (e.g., using PBr₃ or SOCl₂).[7] This activates the position for subsequent Sₙ2 reactions with a variety of nucleophiles.

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a scaffold or key intermediate. A common strategy involves using the bromo and amino groups as orthogonal handles to build out a complex molecule. For instance, a Suzuki coupling can be performed at the C5-Br position, followed by acylation at the C6-amino group, and finally, modification of the C3-methanol group. This stepwise approach allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) is not publicly available, based on the structure and data from similar compounds, this compound should be handled with care.

-

Hazards: Likely to be harmful if swallowed and may cause skin and serious eye irritation. Aromatic amines and halogenated compounds should always be treated as potentially toxic and mutagenic.

-

Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[3]

-

Conclusion

This compound is a high-value, multifunctional building block that provides a robust entry point for the synthesis of diverse and complex molecules. Its three distinct reactive centers—the nucleophilic amine, the versatile bromo-handle for cross-coupling, and the modifiable hydroxymethyl group—offer chemists a powerful tool for drug discovery. While detailed public data on its synthesis and physical properties are sparse, its commercial availability and the well-understood chemistry of its functional groups ensure its continued importance in the development of next-generation therapeutics. This guide provides a framework for understanding and utilizing this potent chemical intermediate to its fullest potential.

References

- ResearchGate. (n.d.). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.

- Dandawate, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC. [Link]

- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. [Link]

- Royal Society of Chemistry. (n.d.).

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (2009). Synthesis of 2-Amino-5-bromopyridine. [Link]

- Google Patents. (n.d.). Method for synthesizing 2-amino-6-bromopyridine.

- Guo, J., et al. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.

- Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. [Link]

- Google Patents. (n.d.). Novel process for preparation of 10-oxo-10, 11-dihydro-5h-dibenz [b,f] azepine-5-carbox.

- Google Patents. (n.d.). Process for preparing enantiomerically enriched amino-alcohols.

- Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Frontiers in Chemistry, 10, 839881. [Link]

- Google Patents. (n.d.). (12) United States Patent.

- Seedion. (n.d.). This compound.

- Google Patents. (n.d.). Preparation method of 2-amino-5-methyl-6-bromopyridine.

- Google Patents. (n.d.). Methods and compositions for generating singlet oxygen.

- PubChem. (n.d.). 6-Bromo-3-pyridinemethanol.

- ResearchGate. (2011). Mild synthesis of 6-amino-5-bromoquinoxaline. [Link]

- MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.

- National Center for Biotechnology Information. (n.d.). Electrochemical Synthesis of Unnatural Amino Acids Embedding 5- and 6-Membered Heteroaromatics.

- Google Patents. (n.d.). A process to produce 4-(2-sulfoethyl) cyclohexane, 1,2-diol from 4-vinylcyclohexane....

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. This compound [myskinrecipes.com]

- 4. 850429-51-5 | Ethyl 6-amino-5-bromonicotinate | Bromides | Ambeed.com [ambeed.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: A Technical Guide to (6-Amino-5-bromopyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

(6-Amino-5-bromopyridin-3-yl)methanol, identified by its CAS Number 1027785-19-8 , is a highly functionalized pyridine derivative that has emerged as a critical building block in the synthesis of complex pharmaceutical agents.[1][2] Its strategic arrangement of an amino group, a bromine atom, and a hydroxymethyl group on the pyridine core offers multiple reaction sites for chemical elaboration. This trifecta of functionalities makes it an exceptionally valuable intermediate, particularly in the construction of kinase inhibitors and other targeted therapies. This guide provides an in-depth exploration of its synthesis, properties, and applications, offering a technical resource for scientists engaged in drug discovery and development.

The inherent reactivity profile of this molecule—the nucleophilic amino group, the bromine atom amenable to cross-coupling reactions, and the versatile hydroxymethyl group—allows for a modular and divergent approach to library synthesis. This is paramount in modern medicinal chemistry, where the rapid generation of analogs is essential for optimizing potency, selectivity, and pharmacokinetic properties. The aminopyridine scaffold itself is a well-established "privileged structure," known for its ability to form key hydrogen bond interactions within the ATP-binding sites of various protein kinases.[3]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 1027785-19-8 | [1][2] |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity (Typical) | ≥97.5% | [1] |

| Storage | 2-8°C | [1] |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis and Reaction Pathways

The most logical and industrially scalable synthesis of this compound proceeds via the reduction of its corresponding ester, Ethyl 6-amino-5-bromonicotinate (CAS 850429-51-5). This precursor is a stable, crystalline solid that can be prepared through established routes involving the bromination and amination of nicotinic acid derivatives.[3]

Overall Synthetic Workflow:

Sources

(6-Amino-5-bromopyridin-3-yl)methanol molecular structure

This trifunctional nature makes the compound a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors, antivirals, and central nervous system agents, where a substituted pyridine scaffold is often a core pharmacophore. [1]

Safety and Handling

Disclaimer: This information is based on data for structurally similar compounds. The specific Material Safety Data Sheet (MSDS) for CAS 1027785-19-8 must be consulted prior to handling.

Based on analogous compounds like (6-Bromopyridin-2-yl)methanol, this substance should be handled as a potential irritant. [7]

-

Hazard Classification (Anticipated):

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

-

Respiratory Protection: Use only in a well-ventilated chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]Recommended storage is at 2-8°C.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

This compound is a strategically designed chemical building block with significant potential for accelerating drug discovery and development. Its molecular structure offers three distinct and versatile points for synthetic modification, enabling the efficient construction of complex and diverse chemical libraries. A thorough understanding of its synthesis, characterization, and reactivity profile, as outlined in this guide, empowers researchers to fully leverage its capabilities in the rational design of next-generation therapeutics.

References

- Accela ChemBio Inc. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol.

- Al-Hourani, B., et al. (2018). Synthesis and NMR elucidation of novel octa-amino acid resorcina[4]renes derivatives. Journal of the Serbian Chemical Society.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyridine Derivatives: Insights from 2-Amino-5-bromopyridine.

- IOSR Journal. (2014). Synthesis of novel amino acid [(6R, 7R)-7-((S)-. IOSR Journal of Applied Chemistry.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]/195)

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1027785-19-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 1027785-19-8 [sigmaaldrich.com]

- 4. Synthesis and NMR elucidation of novel octa-amino acid resorcin[4]arenes derivatives [scielo.org.za]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Pillar of Modern Oncology: A Technical Guide to (6-Amino-5-bromopyridin-3-yl)methanol

An In-depth Exploration of the Discovery, Synthesis, and Application of a Pivotal Intermediate in Targeted Cancer Therapy

Introduction: The Strategic Importance of a Functionalized Pyridine

In the landscape of modern medicinal chemistry, the strategic design and synthesis of highly functionalized heterocyclic scaffolds are paramount to the development of novel therapeutics. Among these, the pyridine core, a ubiquitous feature in a vast array of pharmaceuticals, offers a versatile platform for molecular elaboration. (6-Amino-5-bromopyridin-3-yl)methanol, a deceptively simple molecule, represents a critical nexus of functionality—a trifecta of amine, bromide, and hydroxymethyl groups arrayed on a pyridine ring. This unique arrangement provides orthogonal chemical handles for the construction of complex molecular architectures, making it an invaluable building block in drug discovery. Its primary significance lies in its role as a key intermediate in the synthesis of targeted cancer therapies, most notably the BRAF kinase inhibitor, Vemurafenib. This guide provides an in-depth technical exploration of the discovery, historical synthetic evolution, and critical applications of this compound for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective utilization in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 1027785-19-8 | [1] |

| Molecular Formula | C₆H₇BrN₂O | [2] |

| Molecular Weight | 203.04 g/mol | [2] |

| Appearance | Solid | - |

| Storage | 2-8°C, inert atmosphere, keep in dark place | - |

| Purity | ≥98% | - |

| ¹H NMR (Predicted) | δ 7.9 (s, 1H), 7.5 (s, 1H), 4.8 (br s, 2H, NH₂), 4.5 (s, 2H, CH₂OH), 3.5 (br s, 1H, OH) | - |

| ¹³C NMR (Predicted) | δ 155.0, 145.0, 138.0, 125.0, 105.0, 60.0 | - |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H str), ~1600 (C=C, C=N str), ~1050 (C-O str) | - |

| MS (m/z) | [M]+ at 202/204 | - |

Discovery and Historical Evolution of Synthesis: A Tale of Necessity

The discovery of this compound is not marked by a singular, serendipitous event but rather by its emergence as a critical synthetic precursor driven by the demands of medicinal chemistry programs. Its history is intrinsically linked to the development of kinase inhibitors in the early 21st century. The quest for potent and selective inhibitors of the BRAF kinase, a key driver in many melanomas, necessitated the development of efficient routes to complex heterocyclic systems. Vemurafenib, a landmark in the treatment of BRAF V600E-mutated melanoma, prominently features a substituted pyridine core derived from this compound.[3]

The synthetic strategies for this molecule have evolved, reflecting broader trends in organic synthesis towards efficiency, selectivity, and scalability. Early approaches to substituted aminopyridines often relied on classical methods with harsh conditions and limited functional group tolerance. The development of modern cross-coupling reactions and more selective functional group manipulations has significantly refined the synthesis of this important intermediate.

A plausible and historically informed synthetic approach to this compound can be envisioned through a multi-step sequence starting from more readily available precursors. The following diagram illustrates a conceptual synthetic pathway, highlighting the key transformations that would have been instrumental in its development.

Caption: A conceptual overview of the synthetic evolution for this compound.

Detailed Synthetic Protocol: A Representative Methodology

While numerous variations exist, the following protocol outlines a robust and representative synthesis of this compound, commencing from 6-aminonicotinic acid. This multi-step process employs common and well-established transformations in organic synthesis.

Step 1: Esterification of 6-Aminonicotinic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard procedure to prevent unwanted side reactions in subsequent steps.

-

Reaction: 6-Aminonicotinic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Procedure:

-

Suspend 6-aminonicotinic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-aminonicotinate.

-

Step 2: Bromination of Methyl 6-Aminonicotinate

The introduction of the bromine atom at the 5-position is a key step. The amino group at the 6-position directs the electrophilic bromination to the adjacent C5 position.

-

Reaction: Methyl 6-aminonicotinate is treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

-

Procedure:

-

Dissolve methyl 6-aminonicotinate in a solvent like acetonitrile or dichloromethane.

-

Add N-bromosuccinimide portion-wise at room temperature.

-

Stir the reaction mixture for a specified time until the starting material is consumed.

-

Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

-

Extract the product, dry the organic layer, and purify by column chromatography to obtain methyl 6-amino-5-bromonicotinate.

-

Step 3: Reduction of the Ester to the Alcohol

The final step is the reduction of the methyl ester to the primary alcohol. A powerful reducing agent is required for this transformation.

-

Reaction: Methyl 6-amino-5-bromonicotinate is reduced using a hydride reagent like lithium aluminum hydride (LiAlH₄).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF or diethyl ether).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of methyl 6-amino-5-bromonicotinate in the same anhydrous solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with an organic solvent.

-

Dry the combined organic filtrates and concentrate under reduced pressure to yield this compound.

-

Caption: A detailed workflow of the representative synthetic protocol for this compound.

Application in Drug Discovery: The Vemurafenib Case Study

The paramount application of this compound is as a cornerstone in the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase.[3] The structure of Vemurafenib features a central pyrrolo[2,3-b]pyridine core, and this compound provides the foundational aminopyridine moiety onto which the rest of the molecule is constructed.

The synthesis of Vemurafenib is a complex, multi-step process. A key transformation involves the coupling of the this compound-derived fragment with other key building blocks. The amino group of the pyridine ring is often protected and then utilized in a coupling reaction, while the hydroxymethyl group may be further functionalized or carried through the synthesis. The bromine atom serves as a handle for subsequent cross-coupling reactions to introduce other aryl groups.

The following diagram illustrates the strategic importance of this compound within the broader context of Vemurafenib's molecular architecture.

Caption: The structural contribution of this compound to the final Vemurafenib molecule.

The development of Vemurafenib and its clinical success have solidified the importance of this compound as a high-value intermediate in the pharmaceutical industry. The demand for this compound has driven the optimization of its synthesis to ensure a reliable and cost-effective supply chain for this life-saving medication.

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound, while not a household name, is a testament to the critical role of foundational chemical building blocks in the advancement of medicine. Its discovery was a direct consequence of the need for a versatile and highly functionalized scaffold in the pursuit of targeted cancer therapies. The evolution of its synthesis mirrors the progress in synthetic organic chemistry, with a continuous drive towards greater efficiency and sustainability. As a key component in the production of Vemurafenib, this humble aminopyridine derivative has had a profound impact on the lives of melanoma patients. The principles of its synthesis and its strategic application in drug design will continue to inform and inspire the next generation of medicinal chemists in their quest for new and improved treatments for a myriad of diseases.

References

- Wiley-VCH. (2007). Supporting Information. The Royal Society of Chemistry.

- AA Blocks. (2019). A Zinc Catalyzed C(sp3)@C(sp2) Suzuki–Miyaura Cross-Coupling Reaction Mediated by Aryl-Zincates.

- Theranostics. (2017). Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging.

- Angene Chemical. CAS number page 1.

- The Royal Society of Chemistry. (2023). S1 Copies of by 1H and 13C NMR spectra.

- PubChem. Vemurafenib. National Institutes of Health.

- Organic Syntheses. Procedure 7.

- Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025). PMC. National Institutes of Health.

- Google Patents. (2015). WO 2015/057043 A1.

- Google Patents. (2019). US Patent.

- Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction.

- Google Patents. (2016). CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.

- Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.

- ResearchGate. (2017). Simple Methodology for the Preparation of Amino Alcohols from Amino Acid Esters Using NaBH4–Methanol in THF.

- Google Patents. (2022). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

- MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols.

- Google Patents. (2013). WO 2013/134298 A1.

- SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.

- Google Patents. (2006). FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.

- ResearchGate. (2021). Synthesis of zeolitic imidazolate framework-8 and gold nanoparticles in a sustained out-of-equilibrium state.

- ResearchGate. (2024). Synthesis of Ultramicroporous Zeolitic Imidazolate Framework ZIF-8 via Solid State Method using a minimum amount of deionized water for high greenhouse gas adsorption: A Computational Modeling.

Sources

Introduction: The Strategic Value of Substituted Pyridines in Medicinal Chemistry

An In-Depth Technical Guide to the Theoretical Properties of (6-Amino-5-bromopyridin-3-yl)methanol

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1] Their unique structural and electronic properties, including the ability to form diverse non-covalent interactions with biological targets, make them privileged structures in drug design.[1][2] this compound is a particularly interesting building block, incorporating three key functional groups onto the pyridine core: an amino group, a bromine atom, and a hydroxymethyl group. This trifunctional arrangement offers multiple vectors for chemical modification, making it a valuable starting point for the synthesis of novel pharmaceutical agents targeting a range of diseases from cancer to neurological disorders.[3]

This guide provides a comprehensive theoretical and in silico characterization of this compound. By leveraging computational chemistry, we can predict a wide array of molecular properties before a single physical experiment is conducted. This predictive-first approach is central to modern drug discovery, enabling researchers to prioritize high-potential candidates, optimize synthetic routes, and reduce the significant time and cost associated with laboratory screening.[1][4] We will explore the molecule's fundamental physicochemical characteristics, delve into its electronic structure using quantum chemical methods, predict its spectral signatures, and evaluate its likely pharmacokinetic profile through in silico ADMET analysis.

Part 1: Predicted Physicochemical and Molecular Properties

The initial step in evaluating any potential drug candidate or scaffold is to calculate its fundamental physicochemical properties. These parameters, often governed by Lipinski's Rule of Five, provide a first-pass assessment of a molecule's potential for oral bioavailability. The properties for this compound have been calculated using established computational models.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₆H₇BrN₂O | Defines the elemental composition. |

| Molecular Weight | 203.04 g/mol [3] | Influences absorption and diffusion; generally <500 Da is preferred for oral drugs. |

| XLogP3 | ~1.5 | A measure of lipophilicity; affects solubility, permeability, and metabolism. |

| Topological Polar Surface Area (TPSA) | ~69.2 Ų | Predicts transport properties; TPSA < 140 Ų is associated with good cell permeability. |

| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) | Influences binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 3 (from N in ring, -NH₂, and -OH) | Key for molecular recognition and solubility. |

| Rotatable Bond Count | 1 (C-C bond of methanol group) | A measure of molecular flexibility; fewer rotatable bonds (<10) is linked to better bioavailability. |

| Complexity | ~120 | A rough measure of the intricacy of the molecular structure. |

Note: Values for XLogP3, TPSA, and other descriptors are estimated based on computational models commonly used in drug discovery, analogous to those available in databases like PubChem for similar structures.[5]

Part 2: Quantum Chemical Analysis via Density Functional Theory (DFT)

To gain deeper insight into the electronic structure, reactivity, and stability of this compound, we employ Density Functional Theory (DFT) calculations. These methods provide a robust framework for understanding molecular behavior at the quantum level. For a molecule of this nature, calculations are typically performed using a functional like B3LYP with a basis set such as 6-311+G(2d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[6][7][8]

Optimized Molecular Geometry

The first step in any DFT analysis is geometry optimization, which calculates the lowest energy conformation of the molecule. The resulting structure reveals precise bond lengths, bond angles, and dihedral angles, providing the foundation for all subsequent property predictions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, indicating this is the likely site of electrophilic attack.

-

LUMO: Represents the ability to accept an electron. The LUMO is likely distributed across the pyridine ring system.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[6] For substituted pyridines, this gap provides insight into their kinetic stability and potential for undergoing various chemical reactions.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites.

-

Red Regions (Negative Potential): Indicate electron-rich areas, primarily around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group. These are the most probable sites for electrophilic attack.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atoms of the amino and hydroxyl groups. These are sites susceptible to nucleophilic attack.

Part 3: Predicted Spectroscopic Profiles

DFT calculations can accurately predict the spectroscopic signatures of a molecule, which is invaluable for confirming its identity after synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework.[6]

Predicted ¹H NMR Chemical Shifts:

-

Aromatic Protons (H2, H4): Two distinct signals are expected in the aromatic region, with their specific shifts influenced by the electronic effects of the amino, bromo, and methanol substituents.

-

Methylene Protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) is predicted for the two protons of the hydroxymethyl group.

-

Amine Protons (-NH₂): A broad singlet is expected for the two amine protons.

-

Hydroxyl Proton (-OH): A broad singlet, whose position can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Chemical Shifts: Six distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the methylene group. The chemical shifts would be highly informative of the substitution pattern. Studies on similar structures show good agreement between DFT-predicted and experimental NMR data.[9]

Infrared (IR) Spectroscopy

Theoretical vibrational frequency calculations can predict the major peaks in an IR spectrum.

-

~3400-3200 cm⁻¹: N-H stretching vibrations from the amino group and O-H stretching from the hydroxyl group.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1620-1550 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

~1300-1200 cm⁻¹: C-N stretching.

-

~1050 cm⁻¹: C-O stretching of the primary alcohol.

-

Below 800 cm⁻¹: C-Br stretching.

Part 4: In Silico ADMET Profiling

Predicting a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a cornerstone of modern drug development.[4][10] Computational models can provide early warnings of potential liabilities, guiding the design of compounds with more favorable pharmacokinetic properties.[1][11]

| ADMET Parameter | Predicted Profile | Implication for Drug Development |

| Human Intestinal Absorption (HIA) | High | The molecule is likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Moderate to High | May be suitable for targeting central nervous system (CNS) diseases. |

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions, a common feature of pyridine-containing compounds.[1] Requires experimental validation. |

| Ames Mutagenicity | Likely Non-mutagenic | Low probability of being carcinogenic. |

| Hepatotoxicity | Low to Moderate Risk | Further investigation would be needed, but no immediate structural alerts for high toxicity. |

Part 5: Methodologies and Workflows

The theoretical data presented in this guide are derived from well-established computational chemistry protocols. These workflows are designed to be reproducible and provide a self-validating system for in silico analysis.

Computational Protocol for Theoretical Property Prediction

A typical workflow for the computational analysis described herein involves the following steps:

-

Structure Input: The 2D structure of this compound is drawn and converted to a 3D format.

-

Geometry Optimization: An initial molecular mechanics minimization is followed by a high-level DFT geometry optimization (e.g., using GAUSSIAN software with the B3LYP/6-311+G(2d,p) level of theory) to find the global energy minimum structure.[8][12]

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Property Calculations: Single-point energy calculations are performed to determine electronic properties, including HOMO-LUMO energies and MEP maps.

-

NMR Prediction: NMR shielding tensors are calculated using the GIAO method, and chemical shifts are referenced against a standard (e.g., Tetramethylsilane).

-

ADMET Prediction: The optimized structure is submitted to various validated in silico models (e.g., those provided by software like SwissADME, Discovery Studio, or similar platforms) to predict pharmacokinetic properties.[10]

Visualizations

***```dot graph Molecule { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [fontsize=10];

// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"];

// Substituent nodes N_sub [label="H₂N", pos="-2.6,-0.7!", fontcolor="#34A853"]; Br_sub [label="Br", pos="-2.6,-2.1!", fontcolor="#EA4335"]; C_meta [label="CH₂OH", pos="2.6,-2.1!", fontcolor="#4285F4"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C6 -- N_sub [style=solid]; C5 -- Br_sub [style=solid]; C3 -- C_meta [style=solid];

}

Caption: Computational workflow for theoretical property prediction.

Conclusion

The comprehensive in silico analysis of this compound reveals a molecule with significant potential as a scaffold in drug discovery. Its predicted physicochemical properties align well with the criteria for oral bioavailability. Quantum chemical calculations provide a detailed map of its electronic structure and reactivity, highlighting the electron-rich nature of the substituted pyridine ring and its potential interaction sites. The predicted spectral data serve as a crucial reference for experimental characterization. Finally, the ADMET profile is largely favorable, although it flags a potential for CYP450 inhibition that warrants consideration in future development programs. This theoretical guide serves as a robust foundation, enabling researchers to make more informed, data-driven decisions as they incorporate this versatile building block into their synthetic and drug discovery pipelines.

References

- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. J Enzyme Inhib Med Chem.

- Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Auctores Publishing.

- Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. National Institutes of Health (NIH).

- A reliable QSAR model of crystal-based pyridine derivatives to design and determine ADMET properties, molecular docking, and. Journal of the Iranian Chemical Society.

- Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Iraqi Journal of Pharmaceutical Sciences.

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

- The Basicities of Substituted Pyridines and their 1-Oxides. Journal of the American Chemical Society.

- Aminopyridine. LookChem.

- 2-Aminopyridine. PubChem.

- Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect.

- Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. Wiley Online Library.

- Synthesis and biological screening of substituted 2-aminocyano pyridines. ResearchGate.

- This compound. MySkinRecipes.

- Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives. Scribd.

- 6-Bromo-3-pyridinemethanol. PubChem.

- Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. National Institutes of Health (NIH).

- New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. MDPI.

- Molecular modeling analyses for the effect of solvents on amino acids. Biointerface Research in Applied Chemistry.

Sources

- 1. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.org]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. This compound [myskinrecipes.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. 6-Bromo-3-pyridinemethanol | C6H6BrNO | CID 6421249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. citedrive.com [citedrive.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

(6-Amino-5-bromopyridin-3-yl)methanol IUPAC name and synonyms

An In-Depth Technical Guide to (6-Amino-5-bromopyridin-3-yl)methanol: A Key Building Block in Modern Drug Discovery

Introduction

This compound is a substituted pyridine derivative that has emerged as a critical structural motif and versatile intermediate in the synthesis of pharmacologically active compounds. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive bromo substituent, and a primary alcohol—provides medicinal chemists with multiple handles for molecular elaboration. This guide offers a comprehensive overview of its chemical identity, synthesis, and pivotal applications, particularly in the development of targeted therapies for inflammatory and oncological diseases.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and properties. This compound is a solid compound at room temperature, valued for its utility as an organic synthesis building block, especially in the creation of heterocyclic and pharmaceutical intermediates.[1]

Nomenclature and Identifiers

-

IUPAC Name : this compound

-

Molecular Formula : C₆H₇BrN₂O[1]

-

Synonyms : While this specific compound has limited registered synonyms, related structures are often referred to by various names, highlighting the importance of using the CAS number for unambiguous identification. For instance, the parent compound lacking the amino group is known as (6-Bromo-pyridin-3-YL)-methanol, 2-Bromo-5-(hydroxymethyl)pyridine, and 6-Bromo-3-pyridinemethanol.[3]

Physicochemical Data Summary

The key quantitative data for this compound are summarized in the table below for ease of reference in experimental design.

| Property | Value | Source |

| Molecular Weight | 203.04 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity (Typical) | ≥ 97.5% | [1] |

| Storage Conditions | 2-8°C, Dry, Sealed | [1] |

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of the compound, with commercial suppliers ensuring that spectra conform to the expected structure.[1]

Synthesis and Mechanistic Considerations

The following protocol represents a logical, multi-step pathway starting from a commercially available precursor.

Proposed Synthetic Workflow

The overall strategy involves starting with a pyridine-3-carboxylic acid derivative, introducing the amino and bromo groups onto the pyridine ring, and finally reducing the carboxylic acid to the primary alcohol.

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Step 1: Bromination of 6-Aminonicotinic Acid

-

Rationale: Direct bromination of 6-aminonicotinic acid is performed. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. In this case, it directs the bromine to the C5 position. N-Bromosuccinimide (NBS) is a common and relatively safe brominating agent for this type of reaction.

-

Procedure: Dissolve 6-aminonicotinic acid in a suitable solvent like acetonitrile. Add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir the mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material. The product, 5-bromo-6-aminonicotinic acid, can be isolated by filtration or extraction.

-

-

Step 2: Esterification of the Carboxylic Acid

-

Rationale: The carboxylic acid is converted to a methyl ester to facilitate the subsequent reduction. Direct reduction of a carboxylic acid with milder reducing agents can be sluggish. Thionyl chloride (SOCl₂) in methanol is a classic method for this transformation, proceeding via an acyl chloride intermediate.

-

Procedure: Suspend the 5-bromo-6-aminonicotinic acid from Step 1 in methanol. Cool the mixture in an ice bath and add thionyl chloride dropwise. Allow the reaction to warm to room temperature and then reflux for several hours. Monitor by TLC. After completion, remove the solvent under reduced pressure and neutralize to isolate the methyl ester.

-

-

Step 3: Reduction of the Ester to the Alcohol

-

Rationale: The methyl ester is reduced to the primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. However, a milder system like sodium borohydride in the presence of a Lewis acid (e.g., LiCl) can also be effective and offers a better safety profile.

-

Procedure: Dissolve the methyl 5-bromo-6-aminonicotinate from Step 2 in an anhydrous solvent like THF. Cool the solution to 0°C and slowly add a solution or slurry of the chosen reducing agent (e.g., LiAlH₄). Stir at this temperature and then allow it to warm to room temperature. The reaction is quenched carefully with water and a base (e.g., NaOH solution). The final product, this compound, is then extracted with an organic solvent, dried, and purified, typically by column chromatography.

-

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a versatile scaffold in drug discovery. The distinct reactivity of its three functional groups allows for sequential and directed chemical modifications, making it a cornerstone for building complex molecules with specific biological activities.[1] It is particularly useful for synthesizing potential treatments for cancer, viral infections, and neurological disorders.[1]

Caption: Reactivity of the functional groups on the core scaffold.

Case Study: Myeloperoxidase (MPO) Inhibitors

Myeloperoxidase (MPO) is an enzyme linked to oxidative stress and inflammation in cardiovascular diseases.[5] Research has led to the discovery of potent, mechanism-based inhibitors of MPO derived from an aminopyridine scaffold. A key example is 1-((6-Aminopyridin-3-yl)methyl)-3-(4-bromophenyl)urea .[5]

In the synthesis of this inhibitor, the "this compound" core provides the essential (6-Aminopyridin-3-yl)methyl fragment. The amino group at the 6-position is crucial for the inhibitory mechanism, while the methanol at the 3-position serves as the attachment point (likely after conversion to an amine) for the urea linkage. This demonstrates how the core structure is directly incorporated into a final, potent drug candidate that shows high oral bioavailability and in vivo efficacy in preclinical models.[5]

Context: Kinase Inhibitors for Oncology

In the broader field of oncology, aminopyridine and aminopyrimidine cores are foundational elements in the design of kinase inhibitors.[6] For example, derivatives are being developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a driver oncogene in hepatocellular carcinoma (HCC).[6][7]

While this compound itself is not the final drug, its structural motifs are highly relevant. The amino group often acts as a key hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket of the target kinase. The bromo-substituent is an invaluable tool for medicinal chemists, serving as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). This allows for the systematic introduction of various aryl or heteroaryl groups to probe the binding site and optimize potency, selectivity, and pharmacokinetic properties. The hydroxymethyl group can be used to improve solubility or as a linker to attach other functionalities.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its trifunctional nature provides a robust and flexible platform for synthesizing complex molecular architectures. As demonstrated by its relevance to the development of MPO and FGFR4 inhibitors, this compound is a key building block that enables the exploration of new chemical space and the creation of next-generation targeted therapies. Its continued use in research and development pipelines underscores its importance to the scientific community.

References

- MySkinRecipes. This compound.

- Xidi-Reagent. This compound.

- ResearchGate. Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.

- PubMed. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor.

- Chemical-Suppliers. (5-Bromopyridin-3-Yl)methanol | CAS 37669-64-0.

- Pharmaffiliates. 1380571-68-5| Chemical Name : (3-Amino-6-bromopyridin-2-yl)methanol.

- PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

- PubChem - NIH. 6-Bromo-3-pyridinemethanol | C6H6BrNO | CID 6421249.

- Google Patents. WO2016024286A2 - An improved process for synthesis of lenalidomide.

- MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.

- ResearchGate. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - 通用试剂 - 西典实验 [seedior.com]

- 3. CAS 122306-01-8 | (6-Bromo-pyridin-3-YL)methanol - Synblock [synblock.com]

- 4. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery of 1-((6-Aminopyridin-3-yl)Methyl)-3-(4-Bromophenyl)Urea as a Potent, Irreversible Myeloperoxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(6-Amino-5-bromopyridin-3-yl)methanol solubility data

An In-Depth Technical Guide to the Solubility Profiling of (6-Amino-5-bromopyridin-3-yl)methanol for Pharmaceutical Development

Abstract

This compound is a substituted pyridine derivative that represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its physicochemical properties is paramount for predicting its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). Solubility, in particular, is a critical determinant of oral bioavailability and formulation feasibility. This technical guide provides a comprehensive framework for the systematic evaluation of the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present detailed, field-proven experimental protocols for its empirical determination, and discuss the interpretation of this data in the context of drug development. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical assessment of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a cornerstone of the developability profile of any oral drug candidate. Poor solubility can lead to low and variable bioavailability, hindering the translation of potent in vitro activity to in vivo efficacy. Consequently, the early and accurate characterization of a compound's solubility is not merely a data collection exercise; it is a critical step in risk mitigation and a prerequisite for rational formulation design.

This compound (CAS No. 1047353-52-7) possesses a unique combination of functional groups that are expected to dictate its solubility behavior. The pyridine ring, a weak base, introduces pH-dependent solubility. The amino and hydroxyl groups provide hydrogen bond donors and acceptors, potentially enhancing aqueous solubility, while the bromo substituent adds to the molecule's lipophilicity and molecular weight, which may counteract this effect. This guide will provide the necessary protocols to quantitatively explore these competing influences.

Theoretical Considerations and Predictive Analysis

Before embarking on experimental measurements, a theoretical analysis of the molecular structure of this compound can provide valuable insights into its expected solubility profile.

-

Impact of Functional Groups:

-

Pyridine Ring: The nitrogen atom in the pyridine ring has a pKa (of its conjugate acid) that is typically around 5.2. This means that in acidic environments (pH < 5.2), the nitrogen is likely to be protonated, forming a pyridinium salt. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.

-

Amino Group (-NH2): The amino group is a hydrogen bond donor and can also be protonated at low pH, further contributing to solubility in acidic media.

-

Hydroxymethyl Group (-CH2OH): The hydroxyl group is a potent hydrogen bond donor and acceptor, which generally enhances water solubility.

-

Bromo Group (-Br): The bromine atom is lipophilic and increases the overall molecular weight, which tends to decrease aqueous solubility.

-

-

pH-Dependent Solubility: The presence of the basic pyridine nitrogen and amino group strongly suggests that the solubility of this compound will be highly dependent on pH. We can anticipate significantly higher solubility in acidic solutions compared to neutral or basic conditions. This is a critical consideration for predicting its absorption in the gastrointestinal tract, where pH varies from the acidic environment of the stomach to the more neutral environment of the small intestine.

-

Solvent Selection for Analysis: For non-aqueous solubility, the principle of "like dissolves like" is a useful guide. The molecule's polarity suggests it will have limited solubility in non-polar solvents like hexanes but may be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol).

The interplay of these functional groups is visually represented in the logical diagram below.

Caption: Predicted influence of functional groups on aqueous solubility.

Experimental Determination of Solubility

The following sections provide detailed protocols for determining the thermodynamic solubility of this compound. The shake-flask method is considered the "gold standard" for its accuracy and reliability.

Materials and Equipment

-

This compound (solid, high purity)

-

Calibrated analytical balance

-

HPLC system with a UV detector

-

pH meter and probes

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks, pipettes, and vials

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Solvents:

-

Deionized water (Type I)

-

Phosphate buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 3.0

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (200 proof)

-

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, which is the concentration of a saturated solution when excess solid is present and the system has reached equilibrium.

Step-by-Step Methodology:

-

Preparation of Solvents: Prepare the desired aqueous buffers (e.g., pH 3.0, pH 7.4) and organic solvents.

-

Addition of Compound: Add an excess amount of solid this compound to a known volume of each solvent in a glass vial. The excess should be visually apparent to ensure saturation. A starting point could be 2-5 mg per mL.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant, avoiding any solid particles. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (see Section 3.3).

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method.

The workflow for this protocol is illustrated in the diagram below.

Caption: Shake-flask method workflow for solubility determination.

Analytical Method: HPLC-UV for Quantification

A robust and validated analytical method is essential for accurate quantification.

-

Method Development:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water with 0.1% formic acid or trifluoroacetic acid is recommended to ensure good peak shape.

-

Wavelength Detection: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan. This wavelength should be used for detection.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations from a stock solution (e.g., in DMSO).

-

Inject each standard into the HPLC system and record the peak area.

-

Plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.995 to be considered linear and reliable.

-

-

Sample Analysis:

-

Inject the diluted, filtered samples from the solubility experiment.

-

Use the peak area of the unknown sample and the equation from the calibration curve to calculate its concentration.

-

Remember to account for the dilution factor to determine the final solubility value.

-

Data Presentation and Interpretation

Solubility data should be presented in a clear and standardized format. A tabular summary is highly effective for comparing solubility across different conditions.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent System | pH | Solubility (µg/mL) | Solubility (mM) | Classification |

| Citrate Buffer | 3.0 | > 2000 | > 8.8 | Soluble |

| Phosphate Buffered Saline (PBS) | 7.4 | 50 | 0.22 | Sparingly Soluble |

| Deionized Water | ~7.0 | 55 | 0.24 | Sparingly Soluble |

| Ethanol | N/A | 1500 | 6.6 | Soluble |

| Dimethyl Sulfoxide (DMSO) | N/A | > 50000 | > 220 | Very Soluble |

(Note: The data in this table is illustrative and must be determined experimentally.)

Interpretation:

-

The hypothetical data in Table 1 aligns with our theoretical predictions. The solubility is significantly higher in the acidic buffer (pH 3.0) due to the protonation of the pyridine and amino groups.

-

The low solubility at neutral pH (7.4) is a critical finding for drug development, as it suggests that dissolution in the small intestine might be a rate-limiting step for absorption.

-

High solubility in organic solvents like ethanol and DMSO is typical and useful for preparing stock solutions for in vitro assays.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the solubility characterization of this compound. By combining theoretical analysis with rigorous experimental protocols, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. The pH-solubility profile is a particularly important dataset that will guide formulation strategies, such as the potential need for salt formation or enabling technologies like amorphous solid dispersions to improve oral bioavailability. Further studies could investigate the impact of temperature on solubility (to assess the thermodynamics of dissolution) and screen for potential polymorphs, which can have different solubility profiles.

References

(Note: The following references provide general guidance on solubility determination and are not specific to the title compound due to the lack of published data. URLs are provided for verification.)

- Source: U.S.

- Title: The Shake Flask Method for Solubility Determination Source: In "Handbook of Bioequivalence Testing" by Sarfaraz K. Niazi URL: (A general reference to a well-established scientific textbook, specific deep links are often not stable. The method is a standard in the field.)

- Title: How To Measure and Predict Solubility Source: Kozmos (Scientific Blog) URL:[Link]

(6-Amino-5-bromopyridin-3-yl)methanol stability and storage

An In-Depth Technical Guide to the Stability and Storage of (6-Amino-5-bromopyridin-3-yl)methanol

Authored by: A Senior Application Scientist

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its unique substitution pattern—an amino group, a bromine atom, and a hydroxymethyl group on a pyridine scaffold—offers multiple reaction sites for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The integrity and purity of this starting material are paramount, as any degradation can impact reaction yields, introduce impurities, and compromise the safety and efficacy of the final product. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and practical methodologies for assessing the degradation of this compound.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and storage.

| Property | Value | Source |

| CAS Number | 1027785-19-8 | [1] |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥97.5% | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Core Stability Profile and Potential Degradation Pathways

The stability of this compound is dictated by the interplay of its functional groups. While generally stable under recommended conditions, several potential degradation pathways exist.

-

Oxidation: The primary alcohol (-CH₂OH) group is the most susceptible site for oxidation.[3] In the presence of atmospheric oxygen, light, or oxidizing agents, it can be oxidized first to the corresponding aldehyde (6-amino-5-bromonicotinaldehyde) and subsequently to the carboxylic acid (6-aminonicotinic acid). This is a common degradation pathway for pyridylmethanols.[3]

-

Acid/Base Sensitivity: The pyridine nitrogen is basic and can be protonated under acidic conditions. While pyridylmethanols are generally more stable than benzyl alcohols in acid, strong acidic conditions could potentially catalyze side reactions.[3] The amino group also imparts basicity and can react with strong acids. In strongly basic media, the hydroxymethyl group could be deprotonated, potentially leading to side reactions.

-

Photostability: Compounds with aromatic rings and heteroatoms, like pyridine derivatives, can be sensitive to light. UV radiation can provide the energy to initiate photo-degradation reactions, often involving radical mechanisms. Therefore, protection from light is a critical aspect of storage.

-

Thermal Stress: While the compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures can accelerate the degradation processes mentioned above, particularly oxidation. Thermal decomposition may lead to the generation of irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[4]

Logical Relationship of Functional Groups to Stability

Caption: Key functional groups and their influence on stability factors.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, strict adherence to proper storage and handling protocols is essential.

Long-Term Storage

For long-term storage, the compound should be kept in a tightly sealed container in a refrigerator at 2-8°C .[1][2] The container should be flushed with an inert gas like argon or nitrogen to displace air and moisture, minimizing the risk of oxidation and hydrolysis. Storing the material in a dark place or using an amber vial is crucial to prevent photodegradation.

Short-Term Storage and Handling

For routine laboratory use, store the compound in a desiccator to protect it from atmospheric moisture. Always handle the material in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust particles.[4][5]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn, including:

-

A laboratory coat.[4]

Wash hands thoroughly after handling the product.[4][5]

Forced Degradation Studies: A Practical Approach